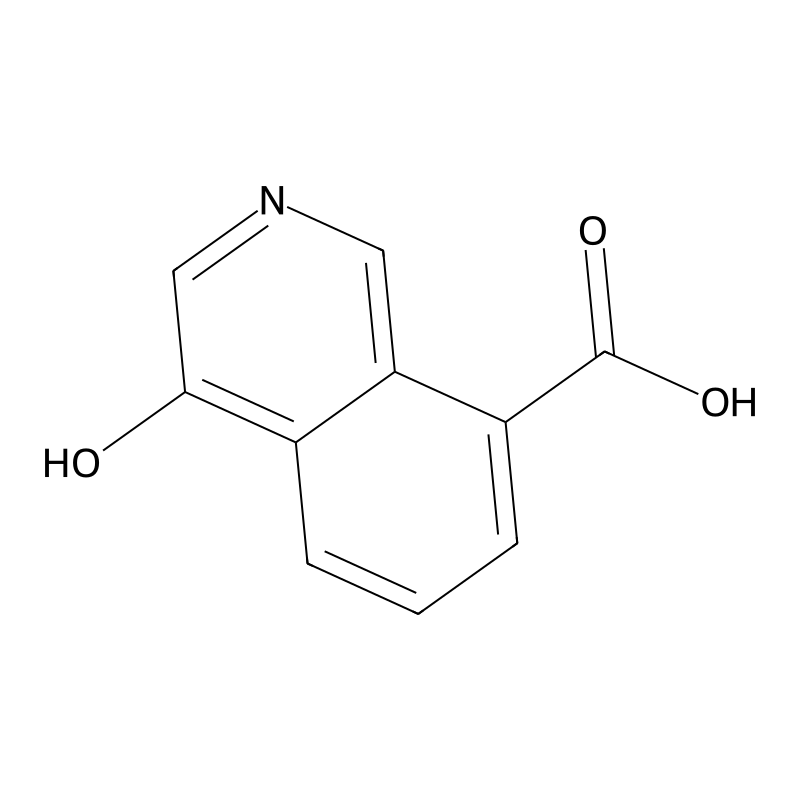4-Hydroxyisoquinoline-8-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carboxylic acids, for example, are versatile organic compounds used in organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of metallic nanoparticles .
8-Hydroxyquinoline derivatives, on the other hand, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
4-Hydroxyisoquinoline-8-carboxylic acid is an aromatic heterocyclic compound characterized by a bicyclic structure formed from a benzene ring fused to a pyridine ring. Its molecular formula is and it has a molecular weight of 189.17 g/mol. The compound features a hydroxyl group (−OH) at the 4-position and a carboxylic acid group (−COOH) at the 8-position of the isoquinoline ring system, which contributes to its unique chemical properties and potential biological activities .
The synthesis of 4-hydroxyisoquinoline-8-carboxylic acid can be approached through various synthetic routes typically involving the functionalization of isoquinoline derivatives. Common methods may include:
- Electrophilic Aromatic Substitution: Introducing hydroxyl and carboxylic acid groups onto the isoquinoline framework.
- Refluxing Isoquinoline Derivatives: Reacting starting materials under reflux conditions with appropriate reagents to yield the target compound.
Detailed synthetic protocols may vary, and specific literature references should be consulted for optimized procedures .
4-Hydroxyisoquinoline-8-carboxylic acid has potential applications in several fields:
- Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
- Material Science: In the development of polymers or nanomaterials due to its unique structural properties .
Several compounds share structural similarities with 4-hydroxyisoquinoline-8-carboxylic acid, which can be compared based on their functional groups and biological activities. Here is a list of similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxyquinoline-5-carboxylic acid | C10H7NO3 | Hydroxyl at position 3 |
| 8-Hydroxyquinoline-5-carboxylic acid | C10H7NO3 | Hydroxyl at position 8 |
| 8-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | Hydroxyl at position 8 |
| 3-Hydroxyquinoline-7-carboxylic acid | C10H7NO3 | Hydroxyl at position 3 |
| 3-Hydroxyquinoline-6-carboxylic acid | C10H7NO3 | Hydroxyl at position 3 |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups' positions. The unique placement of the hydroxyl and carboxylic acid groups in 4-hydroxyisoquinoline-8-carboxylic acid may confer distinct properties that differentiate it from its analogs, making it a subject of interest for further research in medicinal chemistry and organic synthesis .








